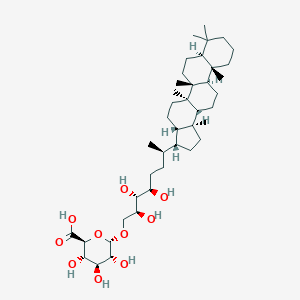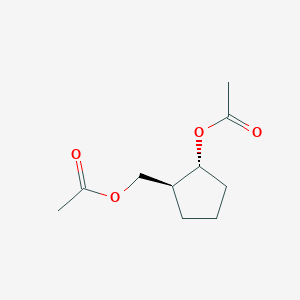
1-(3-Ethylphenyl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethylphenyl)-2,2,2-trifluoroethanone, also known as EFPE, is a chemical compound used in scientific research for various purposes. It belongs to the class of ketones and has a molecular formula of C10H9F3O. EFPE is a white crystalline solid with a melting point of 52-53°C and a boiling point of 155-156°C.
Mécanisme D'action
The mechanism of action of 1-(3-Ethylphenyl)-2,2,2-trifluoroethanone is not well understood. However, it is known to interact with various biological targets, including ion channels, enzymes, and receptors. 1-(3-Ethylphenyl)-2,2,2-trifluoroethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, and to activate the TRPA1 ion channel, which is involved in pain sensation.
Effets Biochimiques Et Physiologiques
1-(3-Ethylphenyl)-2,2,2-trifluoroethanone has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and anticonvulsant activities. 1-(3-Ethylphenyl)-2,2,2-trifluoroethanone has also been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, and to affect the activity of ion channels and receptors involved in pain sensation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Ethylphenyl)-2,2,2-trifluoroethanone has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 1-(3-Ethylphenyl)-2,2,2-trifluoroethanone also has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research involving 1-(3-Ethylphenyl)-2,2,2-trifluoroethanone, including the development of new synthetic methods for 1-(3-Ethylphenyl)-2,2,2-trifluoroethanone and its derivatives, the investigation of its mechanism of action, and the exploration of its potential therapeutic applications in various diseases, including pain, inflammation, and epilepsy. Additionally, further studies are needed to evaluate the safety and toxicity of 1-(3-Ethylphenyl)-2,2,2-trifluoroethanone and its derivatives.
Méthodes De Synthèse
1-(3-Ethylphenyl)-2,2,2-trifluoroethanone can be synthesized using various methods, including Friedel-Crafts acylation, Claisen condensation, and Michael addition. The most commonly used method is Friedel-Crafts acylation, which involves the reaction of ethylbenzene with trifluoroacetyl chloride in the presence of aluminum chloride as a catalyst.
Applications De Recherche Scientifique
1-(3-Ethylphenyl)-2,2,2-trifluoroethanone is used in scientific research for various purposes, including as a reagent in organic synthesis, as a starting material for the synthesis of pharmaceuticals, and as a probe in biochemical and physiological studies. 1-(3-Ethylphenyl)-2,2,2-trifluoroethanone is also used as a ligand in metal-catalyzed reactions and as a building block in the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
155628-01-6 |
|---|---|
Nom du produit |
1-(3-Ethylphenyl)-2,2,2-trifluoroethanone |
Formule moléculaire |
C10H9F3O |
Poids moléculaire |
202.17 g/mol |
Nom IUPAC |
1-(3-ethylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H9F3O/c1-2-7-4-3-5-8(6-7)9(14)10(11,12)13/h3-6H,2H2,1H3 |
Clé InChI |
PJSYSOFHIVILHS-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)C(=O)C(F)(F)F |
SMILES canonique |
CCC1=CC(=CC=C1)C(=O)C(F)(F)F |
Synonymes |
Ethanone, 1-(3-ethylphenyl)-2,2,2-trifluoro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



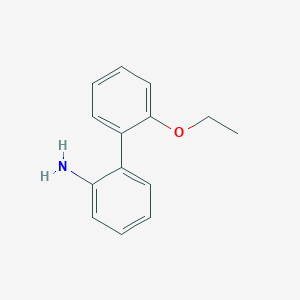
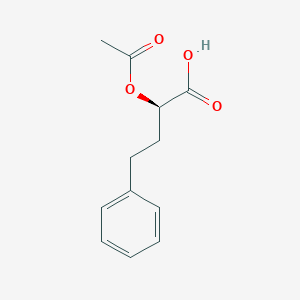
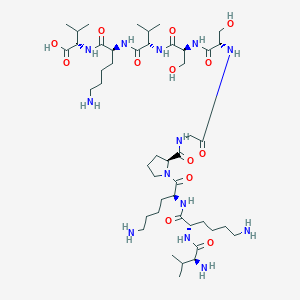
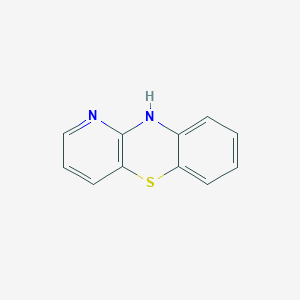
![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)
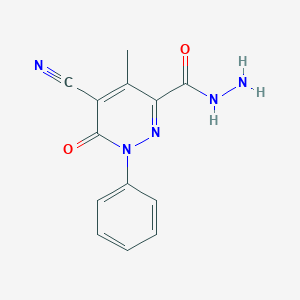
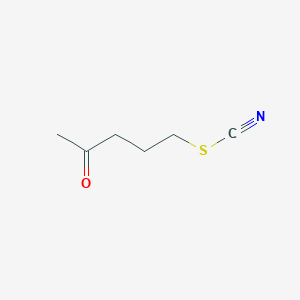
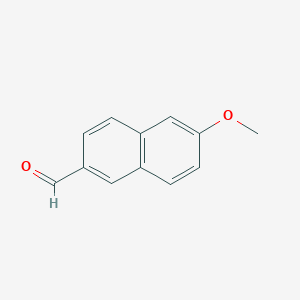
![1-[4-(Benzyloxy)phenyl]piperazine](/img/structure/B117161.png)
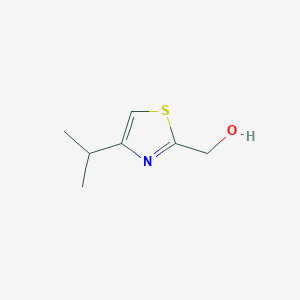
![2-[(1R)-1-Hydroxyethyl]benzoic acid](/img/structure/B117165.png)
